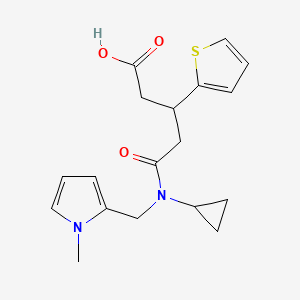
5-(cyclopropyl((1-methyl-1H-pyrrol-2-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(cyclopropyl((1-methyl-1H-pyrrol-2-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(Cyclopropyl((1-methyl-1H-pyrrol-2-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid, identified by its CAS number 1448078-25-8, is a compound with a unique molecular structure that has garnered interest for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
The molecular formula of the compound is C18H22N2O3S with a molecular weight of 346.4 g/mol. The structure includes a cyclopropyl group, a pyrrole moiety, and a thiophene ring, which are significant for its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1448078-25-8 |
| Molecular Formula | C₁₈H₂₂N₂O₃S |
| Molecular Weight | 346.4 g/mol |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects, particularly in the fields of oncology and neuropharmacology.
Anticancer Activity
Research indicates that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with structural analogs have shown IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The specific anticancer mechanisms include:
- Inhibition of Cell Proliferation : Studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis.
- Targeting Specific Pathways : Some compounds have been shown to inhibit pathways involving VEGFR-2, which is critical in tumor angiogenesis.
Case Study:
A study on similar compounds reported an IC50 value of 3.0 μM for a carboxamide derivative against A549 cell lines, suggesting that the compound under discussion may exhibit comparable or enhanced activity due to its unique structural features .
Neuropharmacological Effects
The presence of the pyrrole and cyclopropyl groups suggests potential interactions with neurotransmitter systems. Preliminary studies indicate:
- GABAergic Activity : Compounds with similar structures have been noted for their ability to modulate GABA receptors, which could lead to anxiolytic effects.
Research Findings:
In vitro assays showed that related compounds could significantly enhance GABA receptor activity, indicating potential use in treating anxiety disorders.
The mechanisms through which this compound exerts its biological effects are under investigation. Key areas include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound may interact with various receptors, including those involved in neurotransmission and cell signaling pathways.
Properties
IUPAC Name |
5-[cyclopropyl-[(1-methylpyrrol-2-yl)methyl]amino]-5-oxo-3-thiophen-2-ylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-19-8-2-4-15(19)12-20(14-6-7-14)17(21)10-13(11-18(22)23)16-5-3-9-24-16/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBGXEVQAFHJHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)CC(CC(=O)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














